![molecular formula C18H19FN4O2 B3855249 N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide CAS No. 324032-47-5](/img/structure/B3855249.png)
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide
Vue d'ensemble
Description
N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-fluorobenzamide, commonly known as DAB-4, is a small molecule inhibitor that has gained significant attention in scientific research. DAB-4 is a potent inhibitor of a protein called STAT3, which is involved in cell signaling pathways that regulate cell growth, differentiation, and survival.
Mécanisme D'action
DAB-4 inhibits the activity of STAT3 by binding to its SH2 domain, preventing its phosphorylation and subsequent activation. This results in the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
DAB-4 has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and survivin. DAB-4 has also been shown to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, DAB-4 has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DAB-4 is its high potency and selectivity for STAT3 inhibition. This allows for lower doses to be used in experiments, reducing the potential for off-target effects. However, DAB-4 has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, DAB-4 has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which may limit its clinical translation.
Orientations Futures
There are several potential future directions for DAB-4 research. One area of interest is the development of more soluble analogs of DAB-4 that can be used in a wider range of experiments. Additionally, the combination of DAB-4 with other anticancer agents, such as chemotherapy and immunotherapy, could enhance its therapeutic efficacy. Further studies are also needed to investigate the pharmacokinetic and pharmacodynamic properties of DAB-4 in vivo, which could inform its clinical development. Finally, the potential use of DAB-4 in other diseases, such as autoimmune disorders and fibrosis, should be explored.
Applications De Recherche Scientifique
DAB-4 has been extensively studied for its potential therapeutic applications in cancer treatment. STAT3 is known to be overexpressed in various types of cancer, and its inhibition by DAB-4 has been shown to induce apoptosis and inhibit tumor growth in preclinical studies. DAB-4 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, DAB-4 has been investigated for its potential anti-inflammatory and immunomodulatory effects.
Propriétés
IUPAC Name |
N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-23(2)16-9-3-13(4-10-16)11-21-22-17(24)12-20-18(25)14-5-7-15(19)8-6-14/h3-11H,12H2,1-2H3,(H,20,25)(H,22,24)/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPLOBTUFIJSS-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide | |
CAS RN |
324032-47-5 | |
Record name | N-(2-(2-(4-(DIMETHYLAMINO)BENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-4-FLUOROBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.